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Compound of Interest

Compound Name: 3,5-Dimethoxybenzamide

Cat. No.: B098736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethoxybenzamide, a valuable building block in medicinal chemistry and materials science.

This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering a foundational dataset for its identification, characterization,

and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dimethoxybenzamide
(C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ). The data presented is a combination of experimentally

reported values for closely related structures and predicted values based on established

spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 8.0 Broad Singlet 1H Amide (-NHa)

~6.9 - 7.2 Broad Singlet 1H Amide (-NHb)

~6.8 Doublet 2H Aromatic (H-2, H-6)

~6.5 Triplet 1H Aromatic (H-4)

~3.8 Singlet 6H Methoxy (-OCH₃)

Solvent: CDCl₃,

Reference: TMS

(Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~170 Amide Carbonyl (C=O)

~160 Aromatic (C-3, C-5)

~135 Aromatic (C-1)

~105 Aromatic (C-2, C-6)

~103 Aromatic (C-4)

~55 Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3350, ~3170 Strong, Broad N-H Stretch (Amide)

~3010 Medium C-H Stretch (Aromatic)

~2950, ~2840 Medium C-H Stretch (Methoxy)

~1660 Strong C=O Stretch (Amide I)

~1600 Strong
N-H Bend (Amide II) & C=C

Stretch (Aromatic)

~1470 Medium C-H Bend (Methoxy)

~1205 Strong
C-O Stretch (Asymmetric, Aryl

Ether)

~1060 Strong
C-O Stretch (Symmetric, Aryl

Ether)

~830 Strong
C-H Out-of-plane Bend

(Aromatic)

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

181 100 [M]⁺ (Molecular Ion)

165 40 [M - NH₂]⁺

151 30 [M - CH₂O]⁺

136 60 [M - NH₂ - CHO]⁺

108 50 [C₇H₈O]⁺

77 20 [C₆H₅]⁺

Ionization Mode: Electron

Ionization (EI)
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3,5-
Dimethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Weigh approximately 10-20 mg of 3,5-Dimethoxybenzamide.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a 90° pulse width and a relaxation delay of 5 seconds.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Tune the probe to the ¹³C frequency.
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

Use a 30° pulse width and a relaxation delay of 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance

of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small, solid sample of 3,5-Dimethoxybenzamide directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas

Chromatograph (GC) or with a direct insertion probe.

Sample Preparation:
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For GC-MS, prepare a dilute solution (approximately 1 mg/mL) of 3,5-Dimethoxybenzamide
in a volatile solvent such as methanol or ethyl acetate.

For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be

separated from any impurities and then introduced into the mass spectrometer.

Direct Insertion: Insert the probe into the ion source and heat it to volatilize the sample.

The molecules are ionized using a standard electron energy of 70 eV.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated by plotting the relative ion abundance against m/z.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 3,5-Dimethoxybenzamide.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethoxybenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098736#spectroscopic-data-nmr-ir-mass-spec-of-3-
5-dimethoxybenzamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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